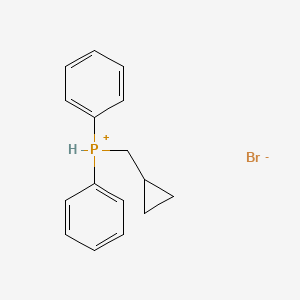![molecular formula C15H20N2O3 B14301686 Hexyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 115658-97-4](/img/structure/B14301686.png)
Hexyl [3-(isocyanatomethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a hexyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Hexyl [3-(isocyanatomethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex carbamate structures.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of hexyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reaction forms urethane linkages, which are crucial in the synthesis of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of stable carbamate bonds, which contribute to the compound’s reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
- Methyl [3-(isocyanatomethyl)phenyl]carbamate
- Ethyl [3-(isocyanatomethyl)phenyl]carbamate
- Butyl [3-(isocyanatomethyl)phenyl]carbamate
Uniqueness
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
Properties
CAS No. |
115658-97-4 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
hexyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-4-5-9-20-15(19)17-14-8-6-7-13(10-14)11-16-12-18/h6-8,10H,2-5,9,11H2,1H3,(H,17,19) |
InChI Key |
XDUQVUJJYMLATO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


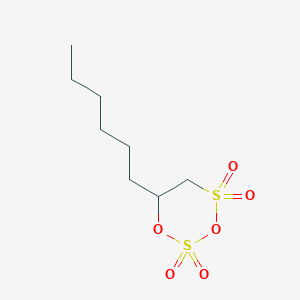
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
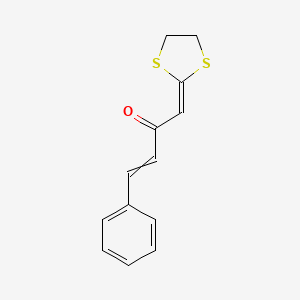
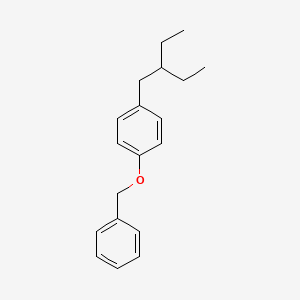
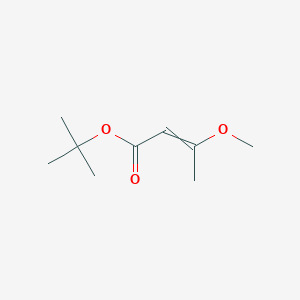
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
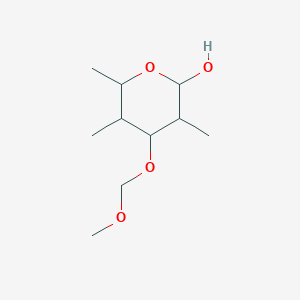
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
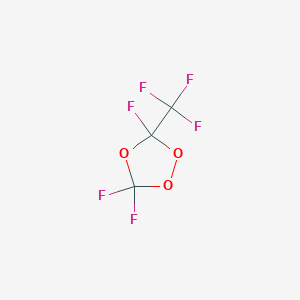
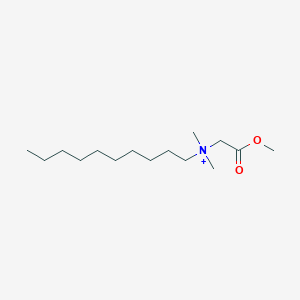

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
